N(10)-Propargylfolic acid
Descripción
N(10)-Propargylfolic acid is a synthetic derivative of folic acid (vitamin B9), characterized by the substitution of a propargyl group (-C≡CH) at the N(10) position of the pteridine ring. Folate derivatives are widely studied for applications in targeted drug delivery, cancer therapy, and diagnostics due to FR overexpression in many cancers . The latter has a molecular formula of C₂₃H₂₂N₆O₆, a molecular weight of 478.46 g/mol, and a density of 1.46 g/cm³ . The propargyl group’s triple bond may confer reactivity for click chemistry applications, such as conjugation with nanoparticles or fluorophores.
Propiedades
Número CAS |
101760-45-6 |
|---|---|
Fórmula molecular |
C22H21N7O6 |
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H21N7O6/c1-2-9-29(11-13-10-24-18-17(25-13)20(33)28-22(23)27-18)14-5-3-12(4-6-14)19(32)26-15(21(34)35)7-8-16(30)31/h1,3-6,10,15H,7-9,11H2,(H,26,32)(H,30,31)(H,34,35)(H3,23,24,27,28,33)/t15-/m0/s1 |
Clave InChI |
SQJGTVKPWANJGI-HNNXBMFYSA-N |
SMILES |
C#CCN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES isomérico |
C#CCN(CC1=CN=C2C(=N1)C(=O)N=C(N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C#CCN(CC1=CN=C2C(=N1)C(=O)N=C(N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Análisis De Reacciones Químicas
Enzymatic Reactions
N(10)-Propargylfolic acid participates in enzymatic transformations critical to its mechanism of action:
Substrate for Dihydrofolate Reductase (DHFR)
-
The 7,8-dihydro derivative of N(10)-Propargylfolic acid acts as a substrate for Lactobacillus casei DHFR .
-
Reaction :
This reduction is essential for its metabolic activation in bacterial systems.
Inhibition of Thymidylate Synthase (TS)
-
N(10)-Propargylfolic acid inhibits TS, an enzyme critical for DNA synthesis.
-
Comparative activity :
Compound TS Inhibition (L. casei) TS Inhibition (L1210 Cells) N(10)-Propargylfolic acid Weak Moderate PDDF (5,8-dideaza analogue) Strong Potent Data adapted from highlights its reduced potency compared to PDDF, a structurally related inhibitor.
Antimicrobial Effects
-
Streptococcus faecium : Growth inhibition observed at micromolar concentrations .
-
Lactobacillus casei : Only the 7,8-dihydro derivative showed activity, suggesting redox state-dependent efficacy .
Cellular Inhibition
-
In permeabilized L1210 leukemia cells , N(10)-Propargylfolic acid demonstrated moderate TS inhibition, reducing thymidine incorporation by 50% at 10 μM .
Chemical Stability and Reactivity
-
Propargyl group : The terminal alkyne moiety (C≡C) enables potential click chemistry applications, though this is underexplored in current literature .
-
Redox sensitivity : The 7,8-dihydro form is prone to oxidation, limiting its utility in aerobic environments .
Comparative Analysis with Analogues
| Property | N(10)-Propargylfolic acid | PDDF (5,8-dideazafolic acid) |
|---|---|---|
| TS inhibition | Moderate | Strong |
| DHFR substrate | Yes (7,8-dihydro form) | No |
| Antibacterial spectrum | Narrow | Broad |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Chemical Properties
The following table compares N(10)-Propargylfolic acid with structurally related folate derivatives:
Key Observations:
Propargyl vs. Deaza Modifications :
- The 5-deaza modification in 10-Propargyl-5-deazafolic acid replaces a nitrogen atom with carbon in the pteridine ring, reducing electronegativity and altering binding to enzymes like dihydrofolate reductase (DHFR). This enhances stability and inhibitory effects in anticancer applications .
- N(10)-Propargylfolic acid retains the native pteridine structure, likely preserving FR binding while introducing a reactive propargyl group for bioconjugation .
This modification is explored in prodrug strategies . N(10)-Tosylisohomofolic acid: The tosyl group (-SO₂C₆H₄CH₃) introduces steric bulk and electron-withdrawing effects, which may interfere with FR binding but enhance covalent interactions with enzymes .
Such methods may involve propargylation via nucleophilic substitution or metal-catalyzed coupling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for producing high-purity N(10)-Propargylfolic acid?
- Methodology : Begin with folic acid as a precursor and introduce the propargyl group via nucleophilic substitution under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and optimize parameters (e.g., solvent polarity, temperature, catalyst loading). Purify via reversed-phase HPLC, and validate purity using -NMR (peak integration) and LC-MS (mass accuracy ±2 ppm) .
Q. Which analytical techniques are recommended for characterizing N(10)-Propargylfolic acid in complex biological matrices?
- Methodology : Use LC-MS/MS with electrospray ionization (ESI) for sensitivity in detecting low concentrations in plasma or tissue homogenates. Validate methods per NIH guidelines: include calibration curves (linearity ), spike-recovery tests (80–120% recovery), and matrix effect assessments. Cross-validate with UV-Vis spectroscopy (λ~280 nm for folate derivatives) .
Q. How should stability studies for N(10)-Propargylfolic acid under physiological conditions be designed?
- Methodology : Simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and analyze degradation kinetics via HPLC at timed intervals (0–48 hrs). Include control samples (e.g., antioxidant-free) to assess oxidation susceptibility. Use Arrhenius plots to predict shelf-life under storage conditions .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo pharmacokinetic data for N(10)-Propargylfolic acid be systematically addressed?
- Methodology : Conduct cross-species validation by comparing murine and human liver microsome assays to identify metabolic differences. Use physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and protein binding. Apply the FINER criteria to evaluate study feasibility (e.g., sample size, ethical approvals) .
Q. What experimental strategies are effective for studying synergistic interactions between N(10)-Propargylfolic acid and other antifolate agents?
- Methodology : Perform combinatorial dose-response assays (e.g., Chou-Talalay method) in cancer cell lines (e.g., HeLa). Use synergy scores (Combination Index <1) and isobolograms to quantify effects. Validate with RNA-seq to identify co-targeted pathways (e.g., folate metabolism, DNA synthesis) .
Q. How can computational approaches predict the binding affinity of N(10)-Propargylfolic acid to folate receptors?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of FRα (PDB ID: 4LRH). Validate predictions with surface plasmon resonance (SPR) to measure . Compare with alanine-scanning mutagenesis to identify critical binding residues .
Q. What statistical frameworks are suitable for analyzing dose-dependent cytotoxicity data of N(10)-Propargylfolic acid?
- Methodology : Fit sigmoidal curves (e.g., Hill equation) to calculate IC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals and assess normality via Shapiro-Wilk tests .
Data Interpretation & Reproducibility
Q. How should researchers resolve contradictions in reported IC values across studies?
- Methodology : Audit experimental variables (e.g., cell line passage number, serum concentration in media). Replicate studies using standardized protocols (e.g., ATCC cell authentication, MTT assay at 48 hrs). Perform meta-analysis with random-effects models to quantify heterogeneity .
Q. What steps ensure reproducibility in synthesizing N(10)-Propargylfolic acid across labs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
